molecular formula C18H13N3O3 B2563636 1-methyl-1H-benzo[d]imidazol-5-yl 5-phenylisoxazole-3-carboxylate CAS No. 1351619-98-1

1-methyl-1H-benzo[d]imidazol-5-yl 5-phenylisoxazole-3-carboxylate

Cat. No. B2563636
CAS RN: 1351619-98-1
M. Wt: 319.32
InChI Key: IJALOVMMBQFJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecule, 1,3-bis ((5,6-dimethyl-1H-benzo [d]imidazol-1-yl)methyl)benzene (short for T, C 26 H 26 N 4), was synthesized and characterized by UV–Vis spectroscopy, infrared spectroscopy and single crystal X-ray diffraction .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

The properties of (1-Methyl-1H-benzo[d]imidazol-5-yl)methanol are as follows: It has a CAS Number of 115576-91-5, a Molecular Weight of 162.19, and an MDL number of MFCD11616105 . Its IUPAC Name is (1-methyl-1H-benzimidazol-5-yl)methanol .

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Research into novel complexes constructed from carboxylate and imidazole ligands underlines the significance of such structures in developing metal-organic frameworks (MOFs). These MOFs exhibit diverse structural configurations, including self-penetrating networks and 3D supramolecular frameworks, which are crucial for applications in gas storage, separation technologies, and catalysis. The structural characteristics of these compounds, particularly their coordination modes and flexible ligand frameworks, play an essential role in their assembly and functional properties (Li-Xin Sun et al., 2010).

Anticancer Agents

The synthesis and evaluation of benzimidazole-based compounds for their antiproliferative effects against cancer cell lines highlight the therapeutic potential of these molecules. Compounds with modifications on the benzimidazole nucleus have shown significant activity against various cancer cell lines, suggesting their utility as lead compounds in the development of new anticancer therapies. This area of research demonstrates the versatility of benzimidazole derivatives in medicinal chemistry and their potential in cancer treatment (C. Karthikeyan et al., 2017).

Synthesis and Characterization

Studies on the synthesis of imidazole and benzimidazole derivatives, including their structural characterization and application in nucleophilic catalysis for transesterification/acylation reactions, underline the chemical versatility and utility of these compounds. These reactions are fundamental in organic synthesis, offering pathways to various esters and other derivatives crucial in pharmaceuticals, polymers, and materials science. The efficiency of these compounds as catalysts in such reactions further illustrates their significance in synthetic chemistry (G. Grasa et al., 2002).

Safety and Hazards

The safety information for (1-Methyl-1H-benzo[d]imidazol-5-yl)methanol includes the following hazard statements: H302-H315-H319-H332-H335 . The precautionary statements include P280-P305+P351+P338-P310 .

properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 5-phenyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-21-11-19-14-9-13(7-8-16(14)21)23-18(22)15-10-17(24-20-15)12-5-3-2-4-6-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJALOVMMBQFJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.